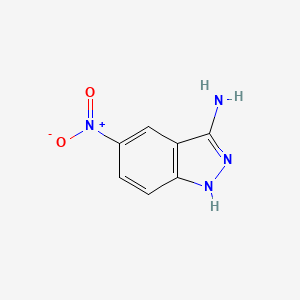

5-nitro-1H-indazol-3-amine

Descripción general

Descripción

5-nitro-1H-indazol-3-amine is an organic compound with the molecular formula C7H6N4O2. It is a yellow crystalline substance that is soluble in chloroform, ethanol, and dimethyl sulfoxide, but only slightly soluble in water and ether . This compound is part of the indazole family, which is characterized by a pyrazole ring fused to a benzene ring.

Métodos De Preparación

The synthesis of 5-nitro-1H-indazol-3-amine typically involves the nitration of indazoles. One common method is the electrophilic nitration of benzazoles, which is a complex process influenced by the presence of an annelated benzene ring . Another method involves the use of 2-cyano-4-nitroaniline, which undergoes diazotization followed by reduction with sulfur dioxide in sulfuric acid to form the indazole cycle . Industrial production methods aim to simplify the synthetic technology and improve the quality of the target product.

Análisis De Reacciones Químicas

5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or bromine.

Reduction: Reduction of the nitro group can be achieved using common reducing agents.

Major products formed from these reactions include various substituted indazoles and their derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 5-nitro-1H-indazol-3-amine and its derivatives:

- Bcr-Abl Inhibition : Research indicates that certain derivatives exhibit potent inhibition against Bcr-Abl, a tyrosine kinase involved in chronic myeloid leukemia. For instance, a derivative showed comparable potency to Imatinib, with IC50 values of 0.014 μM against Bcr-Abl wild type and 0.45 μM against the T315I mutant .

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Compounds derived from this compound have been identified as potent FGFR inhibitors. One notable derivative demonstrated an IC50 value of 2.9 nM against FGFR1, indicating strong potential for cancer treatment targeting FGFR-related pathways .

Other Biological Activities

The compound has also shown promise in other areas:

- Antimicrobial Properties : Derivatives have been evaluated for their antimicrobial activity, particularly against pathogenic bacteria such as E. coli .

- Inhibition of Kinases : The compound exhibits strong inhibitory activities against various kinases, including CDK1 and CDK2, which are crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives:

| Position | Modification | Effect on Activity |

|---|---|---|

| 4 | Substitution | Enhanced kinase inhibition and anticancer activity |

| 6 | Substitution | Improved selectivity for specific targets |

Modifications at specific positions on the indazole ring can significantly influence potency against targets such as kinases and receptors .

Case Studies

Recent studies highlight the effectiveness of 5-nitro-1H-indazol-3-amines in various applications:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Wang et al. | Compound 89 | Bcr-Abl Inhibition | 0.014 μM |

| Li et al. | Compound 98 | FGFR1 Inhibition | 15.0 nM |

| Babu Boga et al. | Compound 119 | ERK Inhibition | 20 nM |

| Qian et al. | Compound 120 | IDO1 Inhibition | 5.3 μM |

These case studies illustrate the diverse potential applications of this compound in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 5-nitro-1H-indazol-3-amine involves its role as an inhibitor of nitric oxide synthase, particularly the inducible and neuronal forms of the enzyme . This inhibition affects the production of nitric oxide, a signaling molecule involved in various physiological processes. The compound’s ability to form nitro-anion radicals via one-electron processes at physiological pH is also significant in its biological activity .

Comparación Con Compuestos Similares

5-nitro-1H-indazol-3-amine can be compared with other nitroindazole derivatives such as 5-nitroindazole and 7-nitroindazole. These compounds share similar structural features but differ in their specific substitutions and biological activities . For example, 5-nitroindazole is also an inhibitor of nitric oxide synthase and has been studied for its anticancer properties . The unique positioning of the amino and nitro groups in this compound contributes to its distinct chemical reactivity and biological effects.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Further research into its mechanisms of action and potential therapeutic uses continues to expand our understanding of this intriguing compound.

Actividad Biológica

5-Nitro-1H-indazol-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered indazole ring with a nitro group at the 5-position and an amino group at the 3-position. Its molecular formula is with a molecular weight of approximately 178.15 g/mol. The structural features contribute to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS) . These enzymes are critical in neurological processes, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

- Cell Cycle Modulation : Studies indicate that this compound can induce apoptosis and cause cell cycle arrest in various cancer cell lines. This effect is mediated through interactions with specific signaling pathways that regulate cell proliferation and survival.

- Inflammatory Response : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, potentially influencing various cellular signaling pathways involved in inflammation.

Biological Activity Evaluation

The following table summarizes the biological activities and relevant findings associated with this compound:

| Activity | Description | IC50 Values |

|---|---|---|

| MAO-B Inhibition | Inhibits monoamine oxidase B, impacting neurotransmitter metabolism | Not specified |

| nNOS Inhibition | Reduces nitric oxide production, affecting vascular function | Not specified |

| Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells | IC50 values vary by cell line; detailed studies needed |

| Anti-inflammatory Effects | Modulates inflammatory pathways; specific mechanisms under investigation | Not specified |

Case Studies and Research Findings

- Neuroprotective Potential : A study highlighted the role of this compound in inhibiting MAO-B, indicating its potential for neuroprotection against oxidative stress-related neurodegenerative diseases.

- Anticancer Properties : Research has demonstrated that this compound exhibits significant anticancer activity across various tumor cell lines. For instance, it showed promising results in inducing apoptosis in Hep-G2 liver cancer cells, with some derivatives outperforming standard chemotherapy agents like 5-Fluorouracil (5-Fu) in terms of IC50 values .

- Inflammation Modulation : The compound's ability to influence inflammatory pathways has been explored, suggesting that it may serve as a lead compound for developing anti-inflammatory drugs.

Propiedades

IUPAC Name |

5-nitro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZRTDLKPZAFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389689 | |

| Record name | 3-AMINO-5-NITROINDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41339-17-7 | |

| Record name | 3-AMINO-5-NITROINDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.